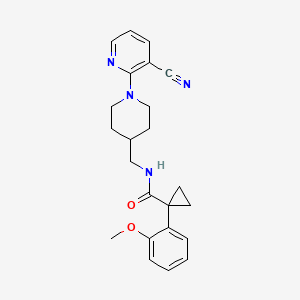

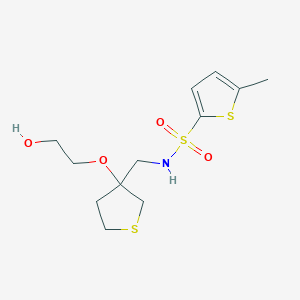

![molecular formula C18H12Cl2N4O3S B3009638 4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 450340-92-8](/img/structure/B3009638.png)

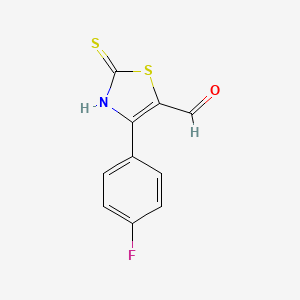

4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a heterocyclic derivative that is likely to possess a complex structure involving a pyrazole moiety, a thieno group, and substituted benzamide functionalities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural features have been studied, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic derivatives often begins with substituted benzamides as starting materials. For instance, substituted pyrazoline derivatives were prepared from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which in turn were synthesized from 5-chloroanisic acid . The process involves the reaction with hydrazine derivatives to form pyrazoline derivatives, which can be further modified through acetylation or reaction with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . These techniques help in determining the structure-property relationships and confirming the molecular geometry. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . Similar analysis techniques would be applicable to the compound of interest to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their interactions with various reagents. The related compounds have been shown to undergo reactions with hydrazine derivatives, acetyl chloride, and secondary amines, leading to the formation of pyrazoline derivatives and their N-substituted analogues . These reactions are typically guided by the functional groups present in the molecules and can be indicative of the types of chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their molecular structure and the results of spectroscopic analysis. For instance, the first hyperpolarizability, HOMO and LUMO analysis, MEP, and NBO analysis provide information on the electronic properties, charge transfer, and stability of the molecule . The pharmacological screening of related compounds has indicated that they may possess anti-inflammatory activities with less toxicity . These properties are crucial for understanding the potential applications of the compound in biomedical research.

科学的研究の応用

Polymer Development

- Thermally Stable Polymers : A study by Mehdipour‐Ataei and Hatami (2007) discusses the development of new types of soluble, thermally stable polymers. These polymers are synthesized using a diamine monomer, which includes flexible sulfone, sulfide, and amide units, demonstrating potential applications in advanced technology sectors (Mehdipour‐Ataei & Hatami, 2007).

Crystal Engineering

- Hydrogen and Halogen Bonds : Saha, Nangia, and Jaskólski (2005) explored the molecular tapes in complexes through strong hydrogen bonds and weaker interactions involving halogen atoms. This research provides insights into crystal design, potentially impacting material science and pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).

Optical Materials

- Fluorescence and Non-linear Optical Properties : Barberá et al. (1998) conducted a study on the structure-property relationships in pyrazoline derivatives, noting that substituting the phenyl ring can tune the physical properties of these compounds. This research is significant for developing materials with specific optical characteristics (Barberá et al., 1998).

Molecular Docking and Quantum Chemical Calculations

- Spectroscopic and Structural Analysis : Viji et al. (2020) focused on the molecular structure and spectroscopic data of a related compound, providing insights into molecular parameters and electronic properties. This research is crucial for understanding the interactions and behaviors of such compounds at the molecular level (Viji et al., 2020).

Carbonic Anhydrase Inhibition

- Development of Novel Inhibitors : Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides that showed strong inhibition of carbonic anhydrases, highlighting potential therapeutic applications (Sapegin et al., 2018).

Antimicrobial Agents

- Synthesis and Biological Evaluation : Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated them for anti-inflammatory and antibacterial activities. This research contributes to the development of new pharmaceutical agents (Ravula et al., 2016).

Photocatalytic Mechanisms

- Elucidation of Photocatalytic Processes : Tolosana-Moranchel et al. (2018) investigated the photocatalytic mechanisms of phenolic compounds, contributing to environmental science and pollution control (Tolosana-Moranchel et al., 2018).

Anticancer and Antimicrobial Agents

- Synthesis and Molecular Docking Studies : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds with potential anticancer and antimicrobial applications, highlighting the compound's role in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Spectroscopic Properties and Biological Activity

- Structural and Activity Analysis : He et al. (2014) focused on the spectroscopic properties and biological activity of a similar compound, contributing to our understanding of structure-activity relationships (He et al., 2014).

特性

IUPAC Name |

4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O3S/c19-11-2-1-3-12(7-11)23-17(13-8-28-9-15(13)22-23)21-18(25)10-4-5-14(20)16(6-10)24(26)27/h1-7H,8-9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHBCAWDZPHBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

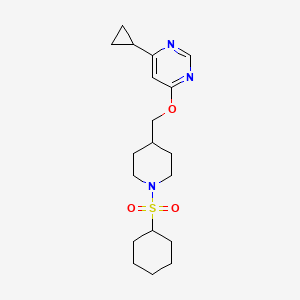

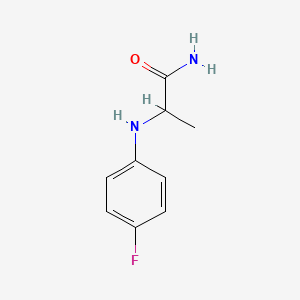

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

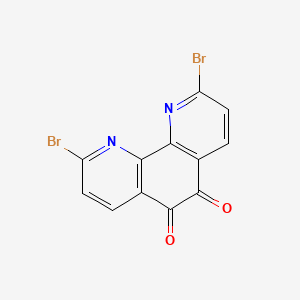

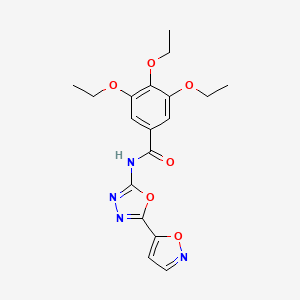

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

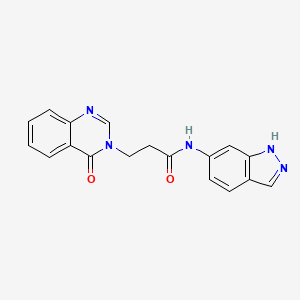

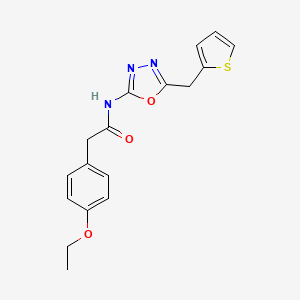

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)

![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)